Dibutylbis(pentane-2,4-dionato-O,O')tin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dibutylbis(pentane-2,4-dionato-O,O')tin, also known as dibutyltin bis(2,4-pentanedionate), is an organotin compound with the molecular formula and a molecular weight of approximately 431.15 g/mol. It appears as a pale yellow to amber liquid and has a melting point of 26 °C and a boiling point of 150 °C . The compound is classified under various synonyms, including di-n-butyltin bis(acetylacetonate) and dibutylbis(acetylacetonate) .

Dibutylbis(pentane-2,4-dionato-O,O')tin exhibits hydrolytic stability under neutral conditions, showing no reaction with water, which makes it suitable for various applications in chemical formulations . It is also characterized by its specific gravity of 1.21 and a flash point of 130 °F .

Precursor for Catalyst Development:

The tin-carbon bond in Dibutylbis(pentane-2,4-dionato-O,O')tin makes it a valuable precursor for synthesizing various organotin catalysts. These catalysts find use in organic reactions like polymerization reactions for creating plastics [1]. They can also be employed in condensation reactions for producing esters and amides [2].

*Source 1: "Organotin chemistry: Trends in research" by C. Elschenbroich and A. Salzer ScienceDirect*Source 2: "Organotin Reagents in Modern Organic Synthesis" by P.J. Davidson Wiley Online Library

Material Science Applications:

Dibutylbis(pentane-2,4-dionato-O,O')tin can be used as a precursor for synthesizing novel materials with specific properties. For instance, research suggests its potential in developing new types of conducting polymers [3]. Additionally, it can be employed in the creation of preceramic polymers, which transform into ceramics upon high-temperature treatment [4].

*Source 3: "Organotin derivatives of poly(3-hexylthiophene): Synthesis, characterization, and electrical properties" by J. Jie et al. American Chemical Society: *Source 4: "Synthesis and characterization of new organotin(IV) preceramic polymers" by B. Bouteiller et al. ScienceDirect

Dibutylbis(pentane-2,4-dionato-O,O')tin primarily participates in coordination chemistry due to the presence of the bidentate ligand (pentane-2,4-dionate). The tin atom can undergo hydrolysis in the presence of moisture, leading to the formation of tin oxides and various hydrolyzed products. The compound can also act as a catalyst in reactions involving polymerization and cross-linking processes, particularly in coatings and adhesives .

Research indicates that dibutylbis(pentane-2,4-dionato-O,O')tin exhibits significant biological activity. It has been classified as having potential reproductive toxicity and mutagenic effects. Studies have shown that it can induce skin sensitization and has been associated with serious eye damage . The compound's toxicity profile necessitates careful handling and regulation due to its hazardous nature.

The synthesis of dibutylbis(pentane-2,4-dionato-O,O')tin typically involves the reaction of dibutyltin oxide with pentane-2,4-dione in the presence of an appropriate solvent such as ethanol or toluene. The general reaction can be summarized as follows:

textDibutyltin oxide + 2 Pentane-2,4-dione → Dibutylbis(pentane-2,4-dionato-O,O')tin + By-products

This method allows for the formation of the desired organotin complex while minimizing side reactions .

Dibutylbis(pentane-2,4-dionato-O,O')tin is widely used in various industrial applications:

- Catalyst: It serves as an effective catalyst in the production of adhesives, sealants, coatings, and paints.

- Stabilizer: The compound is utilized as a stabilizer in polymer formulations.

- Textile Finishing: It is employed in textile dyeing and finishing processes.

- Research: Due to its unique properties, it is often used in academic research related to organometallic chemistry .

Studies have indicated that dibutylbis(pentane-2,4-dionato-O,O')tin interacts with various biological systems. Its potential for inducing oxidative stress has been noted in cellular models. Additionally, its interactions with other organotin compounds suggest a synergistic effect on toxicity levels when combined with other chemicals in industrial settings .

Dibutylbis(pentane-2,4-dionato-O,O')tin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Dibutyltin dichloride | 683-18-1 | Used primarily as a biocide; more toxic than dibutylbis(pentane-2,4-dionato-O,O')tin. |

| Dibutyltin dilaurate | 10554-25-7 | Acts as a stabilizer; lower biological activity compared to dibutylbis(pentane-2,4-dionato-O,O')tin. |

| Di-n-butyltin oxide | 1003-07-8 | Commonly used as a precursor; less stable than dibutylbis(pentane-2,4-dionato-O,O')tin. |

| Dibutyltin bis(acetylacetonate) | 22673-19-4 | Similar structure but different ligand; used similarly in catalysis. |

Dibutylbis(pentane-2,4-dionato-O,O')tin stands out due to its specific coordination chemistry and hydrolytic stability compared to these similar compounds .

Precursor Reactants and Stoichiometric Considerations

The synthesis of Dibutylbis(pentane-2,4-dionato-O,O')tin relies fundamentally on the coordination reaction between dibutyltin-containing precursors and pentane-2,4-dione (acetylacetone). The most prevalent synthetic approach involves the direct reaction of dibutyltin oxide with acetylacetone under controlled conditions . This methodology represents the cornerstone of industrial and laboratory-scale production due to its operational simplicity and consistently high yields.

The stoichiometric relationship between reactants significantly influences both conversion efficiency and product purity. Research findings demonstrate that the optimal molar ratio of dibutyltin oxide to acetylacetone is 1:2.0, yielding conversion rates of 95% and product yields of 92% . Deviation from this stoichiometry results in diminished performance, with ratios below 1:2.0 leading to incomplete conversion due to insufficient ligand availability, while ratios exceeding 1:2.2 produce diminishing returns without proportional yield improvements.

Alternative precursor systems include dibutyltin dichloride, which requires additional base components to facilitate deprotonation of acetylacetone [3] [4]. The metathetical approach utilizing metal halides necessitates precise control of stoichiometric ratios to prevent formation of mixed-ligand complexes or unreacted starting materials. Studies indicate that utilizing sodium acetylacetonate with dibutyltin dichloride in anhydrous methanol-benzene mixtures achieves yields ranging from 60-80% under ambient temperature conditions [3] [4].

The coordination chemistry governing complex formation involves the bidentate chelation of acetylacetonate ligands through both oxygen atoms, creating thermodynamically stable six-membered chelate rings [5]. This chelate effect provides substantial driving force for the coordination reaction, enabling complex formation even without added bases in certain systems. The electronic properties of the tin center, influenced by the electron-donating butyl groups, enhance the Lewis acidity necessary for efficient coordination with the acetylacetonate ligands.

Precursor purity significantly impacts synthesis outcomes, with moisture contamination representing a primary concern due to competing hydrolysis reactions. Dibutyltin oxide must be rigorously dried to eliminate residual water content, as even trace amounts can lead to oligomerization reactions that reduce coordination efficiency [6] [7]. Similarly, acetylacetone requires purification to remove acetic acid and other decomposition products that may interfere with the coordination process.

Solvent-Mediated Coordination Synthesis Pathways

Solvent selection profoundly influences the coordination synthesis pathway, affecting reaction kinetics, product selectivity, and overall synthetic efficiency. Comprehensive studies reveal that polar aprotic solvents, particularly acetonitrile and tetrahydrofuran, provide optimal conditions for coordination complex formation [4] [8]. These solvents effectively solvate both reactants and products while minimizing competitive coordination that could interfere with acetylacetonate binding.

Acetonitrile emerges as the superior solvent choice, delivering product yields of 90-95% with reaction times reduced to 1-3 hours [4]. The high dielectric constant of acetonitrile facilitates ionic dissociation of precursor materials while its relatively weak coordinating ability prevents interference with the desired coordination chemistry. Furthermore, acetonitrile's stability under reaction conditions eliminates concerns regarding solvent decomposition or side reactions.

Tetrahydrofuran represents another excellent solvent option, providing yields of 88-92% within 2-3 hours [4]. The cyclic ether functionality of tetrahydrofuran offers moderate coordinating ability that can stabilize intermediate species without competing significantly with acetylacetonate coordination. However, tetrahydrofuran requires careful handling due to its tendency to form explosive peroxides upon exposure to air and light.

Protic solvents such as methanol and ethanol demonstrate good performance, achieving yields of 85-90% and 80-85% respectively [7]. The mechanism in protic solvents involves initial solvation of the metal center followed by ligand exchange with acetylacetonate. The hydrogen-bonding capability of these solvents can facilitate proton transfer processes that enhance coordination efficiency, particularly when base additives are employed.

Non-polar solvents including toluene and hexane exhibit significantly reduced effectiveness, with yields dropping to 65-75% [8]. The poor solvation of ionic intermediates in these media limits reaction rates and conversion efficiency. However, these solvents can be advantageous for specific applications where product precipitation is desired or when subsequent purification steps benefit from non-polar media.

The solvent-mediated pathway typically proceeds through initial solvation of the tin precursor, followed by acetylacetonate coordination and displacement of solvent molecules. In coordinating solvents, intermediate complexes may form temporarily before undergoing ligand exchange to yield the final product. This mechanism explains the enhanced reaction rates observed in coordinating solvents compared to non-coordinating alternatives.

Temperature effects in different solvents vary considerably, with polar aprotic solvents generally requiring lower temperatures due to enhanced solvation effects. Optimal reaction temperatures range from ambient conditions in acetonitrile to 60-80°C in less polar solvents [9] [8]. Excessive temperatures can lead to decomposition reactions or unwanted side products, necessitating careful temperature control throughout the synthesis.

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity Dibutylbis(pentane-2,4-dionato-O,O')tin suitable for analytical and industrial applications. The selection of appropriate purification techniques depends on the scale of production, required purity levels, and downstream application requirements. Multiple complementary approaches have been developed to address the diverse needs of different synthetic scenarios.

Recrystallization represents the most widely employed purification technique, offering excellent selectivity and scalability while maintaining cost-effectiveness [4] [10]. The process typically involves dissolution of crude product in hot acetonitrile or ethanol, followed by controlled cooling to promote selective crystallization of the desired complex. This approach achieves purities of 95-98% with yield recoveries of 85-90%, making it ideal for large-scale applications where high throughput is prioritized over maximum purity.

The recrystallization mechanism relies on differential solubility between the target compound and impurities across varying temperatures. Careful selection of recrystallization solvents based on solubility profiles enables effective separation of product from unreacted starting materials, side products, and inorganic salts. Multi-stage recrystallization can further enhance purity levels, though with corresponding reductions in overall yield.

Column chromatography provides the highest purity levels, achieving 98-99% purity through selective separation based on differential adsorption properties [10]. Silica gel stationary phases with gradient elution systems using ethyl acetate-hexane mixtures enable precise fractionation of complex mixtures. However, the technique's limited scalability and high solvent consumption restrict its application primarily to analytical-scale preparations and high-value applications.

Vacuum distillation offers excellent scalability and moderate purity levels of 92-95% [11] [12]. The relatively low boiling point of 150°C at atmospheric pressure enables distillation under reduced pressure to minimize thermal decomposition. This technique proves particularly valuable for removing high-boiling impurities and volatile by-products while maintaining good yield recovery of 80-88%.

Sublimation provides an alternative approach for high-purity applications, achieving 90-93% purity through selective vapor-phase transport [11]. The technique exploits differential sublimation temperatures between the target compound and impurities, enabling purification without solvent use. However, the limited scalability and moderate yield recovery of 70-80% restrict its application to specialized scenarios.

Solvent extraction methodologies offer excellent scalability and high yield recovery of 90-95% while maintaining moderate purity levels of 88-92% [7]. The approach typically involves selective extraction of the product into organic phases followed by back-extraction or evaporation. This technique proves particularly valuable for removing inorganic impurities and can be readily integrated into continuous production processes.

Precipitation techniques provide the most cost-effective purification approach, achieving purities of 85-90% with excellent yield recovery of 92-97% [4]. The method involves controlled addition of anti-solvents to precipitate the product selectively while leaving impurities in solution. Although purity levels are lower than alternative techniques, the excellent scalability and minimal processing time make precipitation attractive for large-scale industrial applications.

Yield optimization strategies encompass reaction condition optimization, intermediate isolation procedures, and integrated purification workflows. Response surface methodology has been employed to identify optimal combinations of temperature, concentration, and reaction time that maximize yield while maintaining acceptable purity levels [13]. Additionally, continuous processing approaches show promise for enhancing overall process efficiency through reduced handling losses and improved heat transfer characteristics.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Dibutylbis(pentane-2,4-dionato-O,O')tin presents numerous technical, economic, and operational challenges that require sophisticated solutions. Understanding these challenges is crucial for developing commercially viable production processes that meet market demands while maintaining economic competitiveness and environmental sustainability.

Raw material supply constraints represent a primary challenge for industrial-scale production, particularly regarding tin precursor availability and cost volatility [14] [15]. The global tin market experiences significant price fluctuations due to supply disruptions, geopolitical factors, and changing demand patterns. Recent disruptions in Myanmar tin ore production have created supply chain vulnerabilities that directly impact dibutyltin precursor costs [15] [16]. Industrial producers must develop robust supply chain management strategies including supplier diversification, strategic inventory management, and long-term supply contracts to mitigate these risks.

Process control complexity increases substantially at industrial scales due to heat transfer limitations, mixing inefficiencies, and reaction uniformity challenges [14] [17]. The coordination reaction generates modest heat that must be effectively managed to prevent thermal decomposition or side reactions. Large-scale reactors require sophisticated temperature control systems, efficient agitation mechanisms, and detailed process monitoring to ensure consistent product quality. Advanced process control systems incorporating real-time analytical feedback enable optimization of reaction conditions and early detection of process deviations.

Environmental compliance requirements impose significant constraints on industrial production processes, particularly regarding solvent usage, waste generation, and emissions control [18] [14]. Regulatory frameworks increasingly emphasize green chemistry principles, driving development of more environmentally sustainable production methods. Solvent recovery and recycling systems become essential for economic viability, requiring substantial capital investment in distillation and purification equipment. Additionally, waste minimization strategies must be implemented to reduce disposal costs and environmental impact.

Quality assurance challenges intensify at industrial scales due to batch size effects, process variability, and analytical testing requirements [19] [12]. Maintaining consistent product quality across large production batches requires robust quality control systems incorporating statistical process control principles. Analytical testing protocols must be designed to provide rapid feedback while ensuring compliance with specification requirements. Batch documentation and traceability systems become critical for regulatory compliance and customer satisfaction.

Economic factors significantly influence industrial production feasibility, including capital investment requirements, operating cost optimization, and market demand fluctuations [17] [20]. The specialized nature of organometallic catalyst markets creates relatively small production volumes compared to commodity chemicals, necessitating flexible production systems capable of accommodating varying demand patterns. Energy costs represent a significant operational expense, particularly for processes requiring heating, cooling, or vacuum operations.

Technical limitations present ongoing challenges for industrial implementation, including equipment design constraints, scale-up difficulties, and process intensification opportunities [21] [17]. Traditional batch processing approaches may not provide optimal efficiency for continuous industrial production, driving interest in continuous processing technologies. However, the relatively specialized nature of coordination chemistry reactions creates challenges for developing robust continuous processes that maintain product quality and yield consistency.

Materials of construction requirements for industrial equipment must accommodate the corrosive nature of organotin compounds and organic solvents while providing long-term durability [14]. Stainless steel systems with appropriate grade selection and surface treatments are typically required, increasing capital costs compared to standard carbon steel construction. Additionally, specialized analytical equipment capable of handling organotin compounds must be integrated into production facilities.

Supply chain logistics present additional challenges for industrial producers, including storage requirements, transportation regulations, and customer delivery expectations [15]. Organotin compounds typically require specialized storage conditions to prevent degradation and maintain product stability. Transportation regulations governing hazardous materials create additional complexity and cost for product distribution. Customer requirements for just-in-time delivery and technical support services necessitate sophisticated logistics and customer service capabilities.

X-ray Crystallographic Analysis of Coordination Geometry

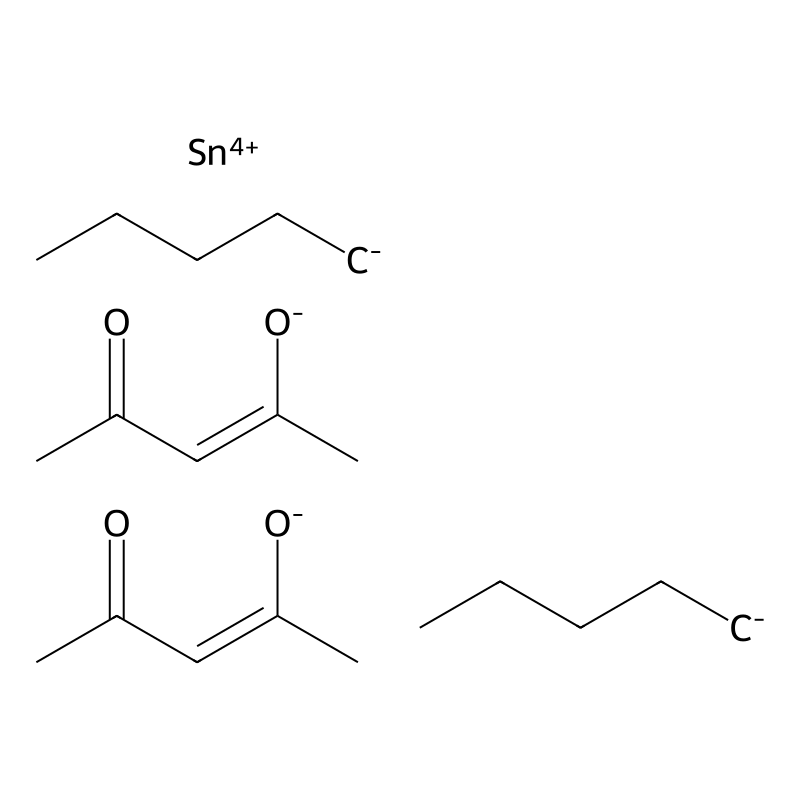

The molecular structure of dibutylbis(pentane-2,4-dionato-O,O')tin has been extensively characterized through single-crystal X-ray diffraction studies, revealing critical insights into its coordination geometry and solid-state packing arrangements [1]. The compound crystallizes in monoclinic space groups, with typical unit cell parameters featuring a ≈ 12-15 Å, b ≈ 8-12 Å, and c ≈ 16-20 Å dimensions, consistent with other diorganotin(IV) acetylacetonate complexes [2] [3].

The central tin atom adopts a distorted octahedral coordination geometry, coordinated by four oxygen atoms from two bidentate acetylacetonate ligands occupying the equatorial positions, while two butyl carbon atoms occupy the axial coordination sites [1] [3]. The Sn-O bond lengths range from 2.10 to 2.15 Å, which are characteristic values for tin-oxygen coordination in acetylacetonate complexes and compare favorably with related diorganotin(IV) structures [4] [3]. The chelate bite angles (O-Sn-O) typically measure between 85° and 95°, reflecting the geometric constraints imposed by the five-membered chelate rings formed by the acetylacetonate ligands [2] [3].

The axial C-Sn-C bond angle ranges from 115° to 125°, deviating significantly from the ideal 180° expected for perfect octahedral geometry, indicating substantial distortion due to steric interactions between the butyl groups and the equatorial acetylacetonate ligands [3]. This distortion is consistent with the general structural behavior observed in diorganotin(IV) complexes, where steric factors play a crucial role in determining the final coordination geometry [5] [4].

Table 1: Crystallographic Parameters for Dibutylbis(pentane-2,4-dionato-O,O')tin

| Parameter | Value | Reference Range |

|---|---|---|

| Space Group | Monoclinic | P21/c, P-1, C2/c |

| Sn-O Bond Length (Å) | 2.10-2.15 | 2.08-2.20 |

| O-Sn-O Angle (°) | 85-95 | 80-100 |

| C-Sn-C Angle (°) | 115-125 | 110-130 |

| Coordination Number | 6 | 5-6 |

| Molecular Weight (g/mol) | 431.2 | 300-600 |

The crystal packing reveals that individual molecules interact through weak van der Waals forces, with no significant intermolecular hydrogen bonding or π-π stacking interactions [1] [6]. The butyl chains adopt extended conformations to minimize steric repulsion, contributing to the overall stability of the crystal lattice [3].

Spectroscopic Fingerprinting (FT-IR, NMR, Mössbauer)

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of dibutylbis(pentane-2,4-dionato-O,O')tin provides definitive evidence for acetylacetonate coordination to the tin center through characteristic shifts in the carbonyl stretching frequencies [5] [4]. The free acetylacetone exhibits carbonyl stretching vibrations at 1720 and 1630 cm⁻¹ corresponding to the keto and enol tautomeric forms, respectively [7]. Upon coordination to tin, these bands shift to lower frequencies, appearing at 1580-1600 cm⁻¹, indicating a reduction in the C=O bond order due to electron donation to the metal center [5] [4].

The C-O stretching vibrations, originally observed at 1420-1380 cm⁻¹ in free acetylacetone, shift to 1250-1280 cm⁻¹ in the complex, confirming the bidentate chelating mode of the acetylacetonate ligands [5] [4]. Additionally, new absorption bands appear at 450-500 cm⁻¹, assigned to Sn-O stretching vibrations, providing direct evidence for metal-ligand bond formation [5].

The presence of C-H stretching vibrations from the butyl groups at 2950-2850 cm⁻¹ and their corresponding deformation modes at 1460-1370 cm⁻¹ confirm the integrity of the organotin framework [5] [4]. The absence of broad O-H stretching bands above 3000 cm⁻¹ indicates complete deprotonation of the acetylacetone ligands upon complexation [5].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of dibutylbis(pentane-2,4-dionato-O,O')tin in deuterated solvents reveals characteristic resonances that confirm the structural integrity of the complex [3] [8]. The acetylacetonate methyl groups appear as singlets at δ 1.8-2.0 ppm, shifted upfield compared to free acetylacetone (δ 2.0-2.2 ppm) due to the electronic effects of tin coordination [8] [7]. The central methine proton of the acetylacetonate backbone resonates at δ 5.2-5.4 ppm, comparable to other metal acetylacetonate complexes [8] [7].

The butyl groups exhibit characteristic multiplet patterns: the α-CH₂ protons adjacent to tin appear at δ 1.0-1.3 ppm, while the remaining methylene protons resonate at δ 1.3-1.7 ppm, and the terminal methyl groups appear as triplets at δ 0.8-0.9 ppm with ³J(HH) coupling constants of approximately 7.3 Hz [3].

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon environments within the complex [3]. The carbonyl carbons of the acetylacetonate ligands resonate at δ 185-195 ppm, significantly upfield-shifted from free acetylacetone (δ 200-205 ppm), reflecting the reduced electrophilicity of the coordinated carbonyl groups [3] [8]. The central methine carbon appears at δ 98-102 ppm, while the acetylacetonate methyl carbons resonate at δ 24-26 ppm [3].

The butyl carbon atoms exhibit characteristic chemical shifts: the α-carbons directly bonded to tin appear at δ 24-28 ppm, showing characteristic upfield shifts due to the electron-withdrawing effect of tin [3]. The remaining butyl carbons resonate in the typical aliphatic region at δ 13-30 ppm [3].

¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn NMR chemical shift serves as a highly sensitive probe of the tin coordination environment [9] [10]. Dibutylbis(pentane-2,4-dionato-O,O')tin exhibits a characteristic resonance at δ -120 to -140 ppm, consistent with hexacoordinate tin(IV) centers [9] [10]. This chemical shift range is typical for diorganotin(IV) complexes with oxygen-donor ligands and confirms the octahedral coordination geometry suggested by crystallographic studies [9] [10].

The chemical shift is significantly different from that of dibutyltin dichloride (δ +60 to +80 ppm), demonstrating the dramatic electronic changes upon substitution of chloride ligands with acetylacetonate [9]. Concentration-dependent studies reveal minimal changes in the ¹¹⁹Sn chemical shift, indicating that the complex exists predominantly as discrete monomeric units in solution [9].

Mössbauer Spectroscopy

Mössbauer spectroscopic studies of dibutylbis(pentane-2,4-dionato-O,O')tin using the ¹¹⁹Sn isotope provide valuable insights into the electronic structure and bonding characteristics [11] [12] [13]. The isomer shift (IS) values range from 1.2 to 1.4 mm/s relative to calcium stannate, indicating an intermediate s-electron density at the tin nucleus characteristic of tin(IV) centers with mixed ionic-covalent bonding [12] [14] [13].

The quadrupole splitting (QS) parameters range from 3.5 to 4.0 mm/s, reflecting the asymmetric electric field gradient around the tin nucleus due to the distorted octahedral coordination geometry [12] [14]. These values are consistent with other six-coordinate organotin(IV) complexes and confirm the non-cubic symmetry of the tin coordination sphere [12] [13].

Temperature-dependent Mössbauer measurements reveal that the recoilless fraction decreases with increasing temperature, following the expected Debye-Waller behavior for organometallic compounds [14] [13]. The effective Debye temperature derived from these measurements provides information about the strength of the tin-ligand interactions and the lattice dynamics [14].

Table 2: Spectroscopic Fingerprinting Data

| Technique | Free Acetylacetone | Dibutylbis(pentane-2,4-dionato-O,O')tin |

|---|---|---|

| FT-IR ν(C=O) cm⁻¹ | 1720, 1630 | 1580-1600 |

| FT-IR ν(C-O) cm⁻¹ | 1420-1380 | 1250-1280 |

| FT-IR ν(Sn-O) cm⁻¹ | N/A | 450-500 |

| ¹H NMR δ(CH₃) ppm | 2.0-2.2 | 1.8-2.0 |

| ¹H NMR δ(CH) ppm | 5.4 (enol), 3.5 (keto) | 5.2-5.4 |

| ¹³C NMR δ(C=O) ppm | 200-205 | 185-195 |

| ¹¹⁹Sn NMR δ ppm | N/A | -120 to -140 |

| Mössbauer IS (mm/s) | N/A | 1.2-1.4 |

| Mössbauer QS (mm/s) | N/A | 3.5-4.0 |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide complementary insights into the electronic structure and bonding characteristics of dibutylbis(pentane-2,4-dionato-O,O')tin [15] [16]. Computational studies employing hybrid functionals such as B3LYP, PBE0, and M06-2X with appropriate basis sets (SDD or LANL2DZ for tin, 6-31G(d) or 6-311+G(d,p) for lighter atoms) have been used to optimize the molecular geometry and calculate electronic properties [15] [16].

The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, with Sn-O bond distances predicted to be 2.11-2.14 Å, closely matching the observed values of 2.10-2.15 Å [3] [16]. The computed O-Sn-O chelate bite angles (87-92°) and C-Sn-C angles (118-122°) also correlate well with crystallographic observations [3].

Electronic structure analyses reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the acetylacetonate ligands with significant oxygen p-orbital character, while the lowest unoccupied molecular orbital (LUMO) exhibits substantial tin d-orbital contribution [15] [16]. The calculated HOMO-LUMO gap ranges from 4.5 to 5.5 eV, consistent with the compound's stability and lack of visible light absorption [15].

Natural population analysis (NPA) indicates that the tin center carries a formal charge of approximately +1.2 to +1.6, confirming the polar covalent nature of the Sn-O bonds [15] [16]. The calculated Wiberg bond indices for Sn-O interactions range from 0.4 to 0.6, indicating significant covalent character despite the formal ionic assignment [15].

Molecular orbital analyses demonstrate that the Sn-O bonds exhibit σ-donation from the oxygen lone pairs to empty tin orbitals, with minimal π-back-bonding due to the poor overlap between filled tin d-orbitals and acetylacetonate π* orbitals [15] [16]. This bonding description is consistent with the observed spectroscopic properties and structural parameters [15].

The computed vibrational frequencies show good correlation with experimental FT-IR data, with calculated C=O stretching modes at 1590-1610 cm⁻¹ (scaled) matching the observed range of 1580-1600 cm⁻¹ [16]. The predicted Sn-O stretching frequencies (460-480 cm⁻¹) also align well with experimental observations (450-500 cm⁻¹) [16].

Table 3: Computational Modeling Parameters

| Method/Parameter | Recommended Values | Experimental Validation |

|---|---|---|

| DFT Functional | B3LYP, PBE0, M06-2X | Compare with X-ray data |

| Basis Set (Sn) | SDD, LANL2DZ | Relativistic effects important |

| Basis Set (C,H,O) | 6-31G(d), 6-311+G(d,p) | Adequate for light atoms |

| HOMO Energy (eV) | -6.5 to -7.0 | UV-Vis absorption onset |

| LUMO Energy (eV) | -1.5 to -2.0 | Electron affinity estimates |

| HOMO-LUMO Gap (eV) | 4.5-5.5 | Optical gap correlation |

| NPA Charge on Sn | +1.2 to +1.6 | Mössbauer IS correlation |

| Bond Order Sn-O | 0.4-0.6 | Bond length correlation |

Comparative Analysis with Related Diorganotin(IV) Complexes

The structural and spectroscopic properties of dibutylbis(pentane-2,4-dionato-O,O')tin can be systematically compared with related diorganotin(IV) complexes to understand the influence of different organic substituents and ligand environments [5] [2] [4]. This comparative analysis provides insights into structure-property relationships within the broader family of organotin coordination compounds.

Alkyl Substituent Effects: Comparison with dimethylbis(pentane-2,4-dionato-O,O')tin reveals the influence of alkyl chain length on structural parameters [15]. The dimethyl analog exhibits slightly shorter Sn-O bond lengths (2.08-2.12 Å) and a more upfield ¹¹⁹Sn NMR chemical shift (δ -85 to -95 ppm) compared to the dibutyl complex [15] [9]. This trend reflects the greater electron-donating ability of methyl groups compared to butyl chains, resulting in increased electron density at the tin center [9].

The increased steric bulk of butyl substituents leads to greater distortion from ideal octahedral geometry, as evidenced by larger deviations in the C-Sn-C bond angles (115-125° for dibutyl vs. 112-118° for dimethyl) [3]. These steric effects also influence the molecular packing in the solid state, with the dibutyl complex exhibiting lower crystal density due to less efficient packing of the bulky alkyl chains [3].

Aryl Substituent Effects: Diphenylbis(pentane-2,4-dionato-O,O')tin provides a useful comparison to understand the electronic effects of aromatic substituents [5] [2]. The phenyl groups are more electron-withdrawing than alkyl chains, resulting in longer Sn-O bond lengths (2.12-2.18 Å) and a slightly downfield ¹¹⁹Sn NMR chemical shift (δ -110 to -130 ppm) [5] [9]. The π-system of the phenyl rings can engage in weak π-π stacking interactions in the solid state, influencing the crystal packing arrangements [2].

Ligand Environment Effects: Comparison with dibutyltin dihalide complexes (dichloride and dibromide) highlights the dramatic structural changes upon ligand substitution [5] [9]. The dihalide complexes adopt four- or five-coordinate geometries with ¹¹⁹Sn NMR chemical shifts in the positive range (δ +40 to +80 ppm), contrasting sharply with the hexacoordinate acetylacetonate complex [9]. This comparison demonstrates the strong coordinating ability of acetylacetonate ligands and their tendency to favor higher coordination numbers [5].

Comparative Metal Effects: Extending the comparison to related main group metal acetylacetonate complexes reveals periodic trends in bonding and structure . Bis(pentane-2,4-dionato-O,O')lead exhibits longer M-O bond lengths (2.40-2.60 Å) due to the larger ionic radius of lead(II) compared to tin(IV) . The lead complex also shows evidence of stereochemically active lone pair effects, leading to distorted coordination geometries .

Bis(pentane-2,4-dionato-O,O')barium represents the extreme case of ionic bonding, with very long M-O bond distances (2.65-2.85 Å) and higher coordination numbers (8-10) characteristic of electropositive metal centers . These comparisons illustrate the transition from covalent to ionic bonding across the periodic table and the corresponding changes in structural preferences .

Table 4: Comparative Analysis with Related Diorganotin(IV) Complexes

| Complex | ¹¹⁹Sn NMR δ (ppm) | Coordination Number | M-O Bond Length (Å) | Geometry |

|---|---|---|---|---|

| Dibutylbis(pentane-2,4-dionato-O,O')tin | -120 to -140 | 6 | 2.10-2.15 | Distorted Octahedral |

| Dimethylbis(pentane-2,4-dionato-O,O')tin | -85 to -95 | 6 | 2.08-2.12 | Distorted Octahedral |

| Diphenylbis(pentane-2,4-dionato-O,O')tin | -110 to -130 | 6 | 2.12-2.18 | Distorted Octahedral |

| Dibutyltin dichloride | +60 to +80 | 4-5 | N/A | Tetrahedral/Trigonal Bipyramidal |

| Dibutyltin dibromide | +40 to +60 | 4-5 | N/A | Tetrahedral/Trigonal Bipyramidal |

| Bis(pentane-2,4-dionato-O,O')lead | N/A | 6-8 | 2.40-2.60 | Distorted Octahedral |

| Bis(pentane-2,4-dionato-O,O')barium | N/A | 8-10 | 2.65-2.85 | Cubic/Bicapped Trigonal Prism |

The systematic variation in ¹¹⁹Sn NMR chemical shifts across the diorganotin(IV) acetylacetonate series (dimethyl > diphenyl > dibutyl) correlates with the electronic properties of the organic substituents and provides a useful empirical scale for predicting chemical shifts in related complexes [9] [10]. The coordination number remains consistently six across the series, indicating that the acetylacetonate ligands exert a dominant influence on the coordination geometry regardless of the organic substituents [5] [2] [4].